N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides the complete designation as 4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid. This extensive nomenclature reflects the complex stereochemical and structural features inherent in the molecule, with specific attention to the absolute configuration at multiple chiral centers within the furanose ring system. The molecular formula C₄₂H₃₉N₅O₉ indicates a substantial molecular architecture containing forty-two carbon atoms, thirty-nine hydrogen atoms, five nitrogen atoms, and nine oxygen atoms, resulting in a molecular weight of 757.8 grams per mole. The compound bears the Chemical Abstracts Service registry number 74405-42-8, which serves as a unique identifier in chemical databases worldwide.
The structural analysis reveals several distinct functional domains within the molecule that contribute to its overall chemical behavior and synthetic utility. The adenine base modification involves N-benzoylation at the 6-amino group, creating an amide linkage that provides protection during chemical synthesis while maintaining the essential purine ring system integrity. The 5'-hydroxyl group carries a bis(4-methoxyphenyl)phenylmethyl substituent, commonly referred to as the dimethoxytrityl protecting group, which serves as an acid-labile protecting group in nucleoside chemistry applications. The 3'-position features a succinate ester linkage, specifically a 4-oxobutanoic acid moiety that terminates in a free carboxylic acid functional group, enabling further chemical derivatization or solid-phase attachment protocols.
Table 1: Molecular Identification Parameters
| Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid |
| Molecular Formula | C₄₂H₃₉N₅O₉ |
| Molecular Weight | 757.8 g/mol |
| Chemical Abstracts Service Number | 74405-42-8 |
| InChI Key | WYSOXXMLUVYPGV-BMPTZRATSA-N |
| European Community Number | 277-852-7 |
The stereochemical designation (2R,3S,5R) specifically defines the absolute configuration at the three chiral centers within the deoxyribose sugar moiety, corresponding to the natural beta-deoxyribose configuration found in deoxyribonucleic acid. This stereochemical arrangement ensures compatibility with enzymatic systems and maintains the proper three-dimensional orientation required for biological recognition and synthetic applications. The systematic nomenclature also incorporates the oxolan ring designation, which represents the five-membered furanose ring system characteristic of nucleoside structures.
Properties
IUPAC Name |
4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)/t33-,34+,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSOXXMLUVYPGV-BMPTZRATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225401 | |
| Record name | N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74405-42-8 | |
| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-(hydrogen butanedioate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74405-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074405428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine 3'-O-succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate typically involves multiple steps:
Protection of the Adenosine Base: The adenosine base is first protected with a benzoyl group to prevent unwanted reactions.
Attachment of Methoxyphenyl Groups: The 5’-hydroxyl group of the adenosine is then protected with bis(4-methoxyphenyl)phenylmethyl groups.
Formation of the Succinate Ester: Finally, the 3’-hydroxyl group is esterified with succinic anhydride to form the succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₃₈H₃₅N₅O₆
- Molecular Weight : 757.8 g/mol
- IUPAC Name : N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide
The structure of this compound features a benzoyl group and a bis(4-methoxyphenyl) moiety attached to the deoxyadenosine backbone, contributing to its unique biological activities.
Biochemical Applications
- DNA Polymerase Activation :
- Antiviral Activity :
-
Nucleotide Analog Studies :
- As a nucleotide analog, this compound can be employed in studies to understand nucleotide metabolism and the role of nucleotides in cellular processes. Its structural similarity to natural nucleotides allows it to be incorporated into nucleic acids, providing insights into nucleic acid function and stability .
Therapeutic Applications
- Cancer Research :
- Gene Therapy :
- Research on Nucleoside Transporters :
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of various deoxyadenosine derivatives, including this compound, demonstrated significant inhibition of viral replication in vitro. The results suggested that the compound could serve as a lead for developing new antiviral therapies.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines treated with the compound revealed a marked decrease in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the inhibition of DNA synthesis and repair pathways critical for cancer cell survival.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate involves its interaction with nucleic acids. The compound can bind to DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it useful in antiviral and anticancer research. The molecular targets include enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate: Similar in structure but lacks the methoxyphenyl groups.
N4-Benzoyl-2’-deoxy-5’-O-DMT-cytidine 3’-O-succinate: A cytidine derivative with similar protective groups.
DMT-2’-O-Methyl-rA (bz) Phosphoramidite: A related compound used in RNA synthesis with a methyl group at the 2’-position.
Uniqueness
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate is unique due to the presence of both benzoyl and bis(4-methoxyphenyl)phenylmethyl groups, which enhance its stability and reactivity. This makes it particularly useful in the synthesis of complex nucleic acid derivatives and in applications requiring high stability and specificity.
Biological Activity
N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate (CAS # 110764-72-2) is a chemically modified nucleoside designed to enhance the stability and functionality of nucleic acids. This compound features several modifications, including a benzoyl group at the N position, a bis(4-methoxyphenyl)benzyl group at the 5' position, and a methyl group at the 2' position of the ribose sugar. These modifications are critical for improving the chemical and enzymatic stability of nucleosides, making them valuable in both research and therapeutic applications.
- Molecular Formula : C₄₂H₃₉N₅O₇
- Molecular Weight : 703.74 g/mol
- Solubility : Insoluble in water (approximately 2.7E -6 g/L at 25 ºC)
The modifications in N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine enhance its resistance to enzymatic degradation by:
- DMT Group : The protective DMT group at the 5' position prevents unwanted reactions during oligonucleotide synthesis, ensuring precise assembly of nucleic acid sequences.
- 2'-O-Methyl Modification : This modification increases stability by protecting against ribonucleases, enzymes that degrade RNA.
- Benzoyl Group : Further enhances stability and may influence the binding affinity and specificity of the nucleoside in biological systems.
Biological Activity
Research has shown that this compound exhibits significant biological activity, particularly in the context of RNA therapeutics. Its enhanced stability allows for prolonged activity in biological systems, which is crucial for therapeutic applications such as small interfering RNAs (siRNAs) and antisense oligonucleotides.
Key Findings from Studies
- Stability and Efficacy : The compound's modifications contribute to increased resistance to degradation, thereby enhancing the efficacy of RNA therapeutics .
- Applications in Molecular Biology : Used to study RNA interactions and mechanisms, facilitating advancements in genetic regulation research .
- Therapeutic Potential : Particularly beneficial for developing RNA-based therapies aimed at regulating gene expression due to its prolonged stability in biological environments .
Case Studies
Several studies have evaluated the efficacy of modified nucleosides similar to N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine:
Q & A
Q. What are the key steps in synthesizing N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate?
The synthesis involves sequential protection and coupling reactions. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group via reaction with bis(4-methoxyphenyl)phenylmethyl chloride under anhydrous conditions. The 3'-hydroxyl is then activated with succinic anhydride to form the succinate ester. Phosphoramidite derivatives are synthesized using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in dichloromethane under argon, followed by purification via silica gel chromatography (eluent: gradient of ethyl acetate/hexanes) .
Q. How is the DMT protecting group critical in oligonucleotide synthesis?
The DMT group protects the 5'-hydroxyl during solid-phase synthesis, preventing unwanted side reactions. Its orthogonality allows selective removal under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) while leaving other protections (e.g., benzoyl, succinate) intact. Monitoring deprotection via UV-vis spectroscopy (λ = 498 nm for DMT cation) ensures stepwise coupling efficiency .
Q. What analytical methods confirm the compound’s structural integrity?
- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR identify functional groups (e.g., DMT aromatic protons at δ 7.2–6.8 ppm, succinate carbonyl at δ 170–175 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ calculated for C₄₇H₅₀N₅O₁₀P: 912.3272; observed: 912.3268) .
Advanced Research Questions
Q. How can researchers troubleshoot impurities during phosphoramidite synthesis?
Common impurities include incomplete DMT protection or phosphoramidite oxidation. Use TLC (Rf = 0.5 in 30% ethyl acetate/hexanes) to monitor reaction progress. For oxidation byproducts (e.g., phosphate triesters), employ rigorous anhydrous conditions and molecular sieves. Repurify via flash chromatography with triethylamine-neutralized silica to suppress acid-catalyzed degradation .
Q. What strategies improve regioselective acylation of the 3'-hydroxyl group?
Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in tert-amyl alcohol selectively modifies the 3'-position over the 5'-DMT-protected site, achieving >90% regioselectivity. Alternatively, steric hindrance from the DMT group can be leveraged in chemical acylation with succinic anhydride and DMAP catalysis .
Q. How does the compound’s stability vary under different storage conditions?
The succinate ester is hydrolytically sensitive. Store at –20°C under argon with desiccants (e.g., molecular sieves). Stability assays in acetonitrile/water (95:5) show <5% degradation over 72 hours at 4°C, but rapid hydrolysis occurs at pH >8.0 .
Q. What is the impact of the 3'-O-succinate group on DNA hybridization efficiency?
The succinate linker enables covalent attachment to solid supports (e.g., CPG beads) without steric interference. Hybridization studies using protected probes show <10% reduction in melting temperature (Tm) compared to deprotected strands, confirming compatibility with Watson-Crick pairing .
Q. How can phosphoramidite reactivity be optimized for automated oligonucleotide synthesis?
Activate the phosphoramidite with 0.45 M 5-benzylthio-1H-tetrazole in acetonitrile for 60 seconds, achieving >98% coupling efficiency. Excess reagent (2.5 equiv) and prolonged coupling times (180 seconds) mitigate steric hindrance from the DMT group .
Q. What methods distinguish α/β anomers in related 2'-deoxyadenosine derivatives?
Anomeric configuration is resolved via ¹H NMR: β-anomers show a characteristic H1' doublet (J = 6.8–7.2 Hz) at δ 6.3–6.5 ppm, while α-anomers exhibit upfield shifts (δ 5.8–6.0 ppm) with smaller coupling constants (J = 3–4 Hz). Enzymatic acylation selectively targets β-anomers due to stereoselective binding .
Q. Can the compound be incorporated into oligonucleotides without deprotection?
Yes, protected probes retain hybridization capability. Post-synthesis, treat with aqueous ammonia (55°C, 16 hours) to remove benzoyl and succinate groups. Alternatively, use mild deprotection (e.g., 0.05 M K₂CO₃ in methanol) for base-sensitive modifications .
Data Contradictions and Resolution
- Synthetic Routes : uses levulinyl protection for 5'-OH, while employs 4'-C-methoxy modifications. These variations highlight context-dependent strategies—levulinyl groups aid in orthogonal deprotection for branched RNA, whereas 4'-modifications enhance metabolic stability .
- Storage Recommendations : classifies the compound as a combustible solid (WGK 3), but emphasizes hydrolytic sensitivity. Store in non-polar solvents (e.g., anhydrous acetonitrile) to address both concerns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
